Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate
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Overview
Description
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is a chemical compound that belongs to the class of oxindoles Oxindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Mechanism of Action
Target of Action
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate, also known as methyl 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate typically involves the reaction of 7-fluoroindole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxindole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles and hydroxyindoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-chloro-2-oxoindolin-3-yl)acetate
- Methyl 2-(7-bromo-2-oxoindolin-3-yl)acetate
- Methyl 2-(7-methyl-2-oxoindolin-3-yl)acetate
Uniqueness
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Biological Activity
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate is a significant compound in medicinal chemistry, particularly noted for its biological activities, including anticancer properties, enzyme inhibition, and potential applications in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative characterized by a fluorine atom at the 7-position of the oxoindole structure. The general formula can be represented as follows:
Property | Value |
---|---|
Chemical Formula | C₉H₈FNO₃ |
Molecular Weight | 183.16 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression. For example, it exhibits inhibitory effects on protein kinases such as CDK2 and EGFR, which are crucial for cell cycle regulation and proliferation .
- Cytotoxicity : Studies have demonstrated that this compound displays significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from 2.14 to 19.34 µM, indicating potent antiproliferative activity .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase-dependent pathways. This mechanism is critical for its anticancer activity, as it leads to programmed cell death in malignant cells .
Anticancer Activity
A summary of the anticancer activity of this compound is presented in the table below:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 6.83 | Apoptosis induction |
MCF-7 | 3.64 | CDK2 inhibition |
HeLa | 5.18 | EGFR inhibition |
MDA-MB-231 | 2.14 | Caspase activation |
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the cytotoxic effects of various oxoindole derivatives, this compound was found to be among the most effective compounds against multiple cancer cell lines . This highlights its potential as a lead compound for further development.
- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with active sites of key proteins involved in tumor growth, including HER2 and VEGFR2, reinforcing its role as a multi-targeted anticancer agent .
- Antimicrobial Activity : Beyond its anticancer properties, preliminary investigations indicate that this compound may also possess antimicrobial activity, particularly against Mycobacterium smegmatis, suggesting broader therapeutic applications .
Properties
IUPAC Name |
methyl 2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHGDNQBCZHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=C(C(=CC=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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